

Application Notes and Protocols: Investigating Cisplatin Sensitivity in Ovarian Cancer Using DCLRE1B siRNA

Author: BenchChem Technical Support Team. **Date:** April 2026

Compound of Interest

Compound Name:	<i>DCLRE1B Human Pre-designed siRNA Set A</i>
Cat. No.:	<i>B15607018</i>

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing small interfering RNA (siRNA) targeting the DNA cross-link repair 1B (DCLRE1B) gene to study and potentially modulate cisplatin sensitivity in ovarian cancer cell lines. The protocols outlined below are based on established methodologies and provide a framework for investigating the role of DCLRE1B in chemotherapy resistance.

Introduction to DCLRE1B and Cisplatin Resistance in Ovarian Cancer

Ovarian cancer is a leading cause of gynecological cancer-related mortality, with chemoresistance being a major obstacle to successful treatment. Cisplatin, a platinum-based chemotherapeutic agent, is a first-line treatment for ovarian cancer. Its efficacy is, however, often limited by the development of resistance. Cisplatin functions by inducing DNA cross-links, leading to cell cycle arrest and apoptosis in cancer cells.

DCLRE1B, also known as Apollo, is a 5'-to-3' exonuclease that plays a crucial role in DNA interstrand cross-link (ICL) repair.[1][2] Elevated expression of DCLRE1B has been observed in some cancers and is associated with a poorer prognosis. In the context of cisplatin treatment, DCLRE1B-mediated DNA repair can counteract the cytotoxic effects of the drug, thereby contributing to resistance. Consequently, targeting DCLRE1B with siRNA presents a promising strategy to potentially re-sensitize resistant ovarian cancer cells to cisplatin.

Recent studies have indicated a signaling pathway involving the lysine-specific demethylase 1B (KDM1B) and DCLRE1B in cisplatin-resistant ovarian cancer cells.[3][4] Knockdown of KDM1B has been shown to downregulate DCLRE1B expression, suggesting that DCLRE1B is a downstream target of KDM1B.[3] This pathway represents a key target for therapeutic intervention.

Quantitative Data Summary

The following tables summarize the quantitative effects of DCLRE1B siRNA on cisplatin sensitivity in the A2780cis cisplatin-resistant ovarian cancer cell line.

Treatment Group	Cisplatin Concentration (μM)	Cell Viability (%)	Standard Deviation
Control siRNA (siCONT)	0	100	N/A
Control siRNA (siCONT)	10	~100	N/A
DCLRE1B siRNA (siDCLRE1B)	0	~100	N/A
siDCLRE1B + Cisplatin	10	Significantly Reduced	N/A

Table 1: Effect of DCLRE1B siRNA on Cell Viability of A2780cis cells in the presence of Cisplatin. Data is synthesized from findings indicating that combined treatment leads to a significant reduction in viability.[4]

Experimental Protocols

Protocol 1: DCLRE1B siRNA Transfection

This protocol describes the transient transfection of DCLRE1B siRNA into cisplatin-resistant ovarian cancer cells (e.g., A2780cis).

Materials:

- A2780cis ovarian cancer cells
- Complete growth medium (e.g., RPMI-1640 with 10% FBS)
- DCLRE1B-targeting siRNA (siDCLRE1B) and non-targeting control siRNA (siCONT)
- Transfection reagent (e.g., DharmaFECT1)
- Opti-MEM or other serum-free medium
- 6-well plates
- Microcentrifuge tubes

Procedure:

- **Cell Seeding:** The day before transfection, seed 2×10^5 A2780cis cells per well in a 6-well plate with 2 ml of antibiotic-free complete growth medium. Incubate overnight at 37°C in a 5% CO₂ incubator until cells are 60-80% confluent.
- **Preparation of siRNA-Transfection Reagent Complex:**
 - **Solution A:** In a microcentrifuge tube, dilute the desired amount of siRNA duplex (e.g., 20-80 pmols) into 100 µl of serum-free medium.
 - **Solution B:** In a separate microcentrifuge tube, dilute the transfection reagent (e.g., 2-8 µl) into 100 µl of serum-free medium.
- **Complex Formation:** Add Solution A (siRNA) to Solution B (transfection reagent) and mix gently by pipetting. Incubate the mixture for 15-45 minutes at room temperature to allow for

complex formation.

- Transfection:
 - Wash the cells once with 2 ml of serum-free medium.
 - Aspirate the medium and add the siRNA-transfection reagent complex dropwise to the cells.
 - Add 800 μ l of serum-free medium to each well for a final volume of 1 ml.
- Incubation: Incubate the cells with the transfection complex for 5-7 hours at 37°C in a 5% CO₂ incubator.
- Post-transfection: After the incubation period, add 1 ml of complete growth medium containing 2x the normal serum concentration without removing the transfection mixture. Alternatively, remove the transfection mixture and replace it with fresh complete growth medium.
- Gene Knockdown Assessment: After 24-72 hours post-transfection, assess the knockdown efficiency of DCLRE1B by Western blotting or qRT-PCR before proceeding with downstream assays.

Protocol 2: Cell Viability (MTT) Assay for Cisplatin Sensitivity

This protocol is for determining the effect of DCLRE1B knockdown on the sensitivity of ovarian cancer cells to cisplatin using a colorimetric MTT assay.

Materials:

- Transfected A2780cis cells (from Protocol 1)
- Complete growth medium
- Cisplatin stock solution
- 96-well plates

- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/ml in PBS)
- DMSO (Dimethyl sulfoxide)
- Microplate reader

Procedure:

- **Cell Seeding:** After 24 hours of transfection, trypsinize the cells and seed them into a 96-well plate at a density of 3×10^4 cells per well in 100 μ l of complete growth medium.[4] Incubate for 24 hours at 37°C.
- **Cisplatin Treatment:** Prepare serial dilutions of cisplatin in complete growth medium. Remove the medium from the wells and add 100 μ l of medium containing various concentrations of cisplatin (e.g., 0, 5, 10, 20, 40, 80 μ M).[5] A concentration of 10 μ M is often used to assess sensitization.[4] Include wells with untransfected cells and cells transfected with control siRNA as controls.
- **Incubation:** Incubate the plate for 48 hours at 37°C in a 5% CO₂ incubator.[4][5]
- **MTT Addition:** Add 15 μ l of MTT solution to each well and incubate for 4 hours at 37°C.[5]
- **Formazan Solubilization:** Carefully remove the medium from each well without disturbing the formazan crystals. Add 100 μ l of DMSO to each well and shake the plate on an orbital shaker for 15 minutes to dissolve the crystals.[6]
- **Absorbance Measurement:** Measure the absorbance at 570 nm using a microplate reader.
- **Data Analysis:** Calculate the percentage of cell viability for each treatment group relative to the untreated control. Plot the cell viability against the cisplatin concentration to determine the IC₅₀ (the concentration of cisplatin that inhibits cell growth by 50%).

Protocol 3: Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol uses Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry to quantify apoptosis induced by cisplatin treatment after DCLRE1B knockdown.

Materials:

- Transfected and cisplatin-treated A2780cis cells
- Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
- Phosphate-Buffered Saline (PBS)
- Flow cytometer

Procedure:

- **Cell Preparation:** Following DCLRE1B siRNA transfection and cisplatin treatment (as described in previous protocols), harvest both adherent and floating cells.
- **Cell Washing:** Wash the cells twice with ice-cold PBS by centrifugation at 400-600 x g for 5 minutes.
- **Resuspension:** Resuspend the cell pellet in 1X Binding Buffer at a concentration of $1-5 \times 10^6$ cells/ml.
- **Staining:**
 - Transfer 100 μ l of the cell suspension ($1-5 \times 10^5$ cells) to a flow cytometry tube.
 - Add 5 μ l of Annexin V-FITC and 5 μ l of Propidium Iodide to the cell suspension.
- **Incubation:** Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
- **Analysis:** Add 400 μ l of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within 1 hour.
 - Live cells: Annexin V-FITC negative and PI negative.
 - Early apoptotic cells: Annexin V-FITC positive and PI negative.

- Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.

Protocol 4: Western Blot for DCLRE1B Protein Expression

This protocol is for verifying the knockdown of DCLRE1B protein expression in ovarian cancer cells.

Materials:

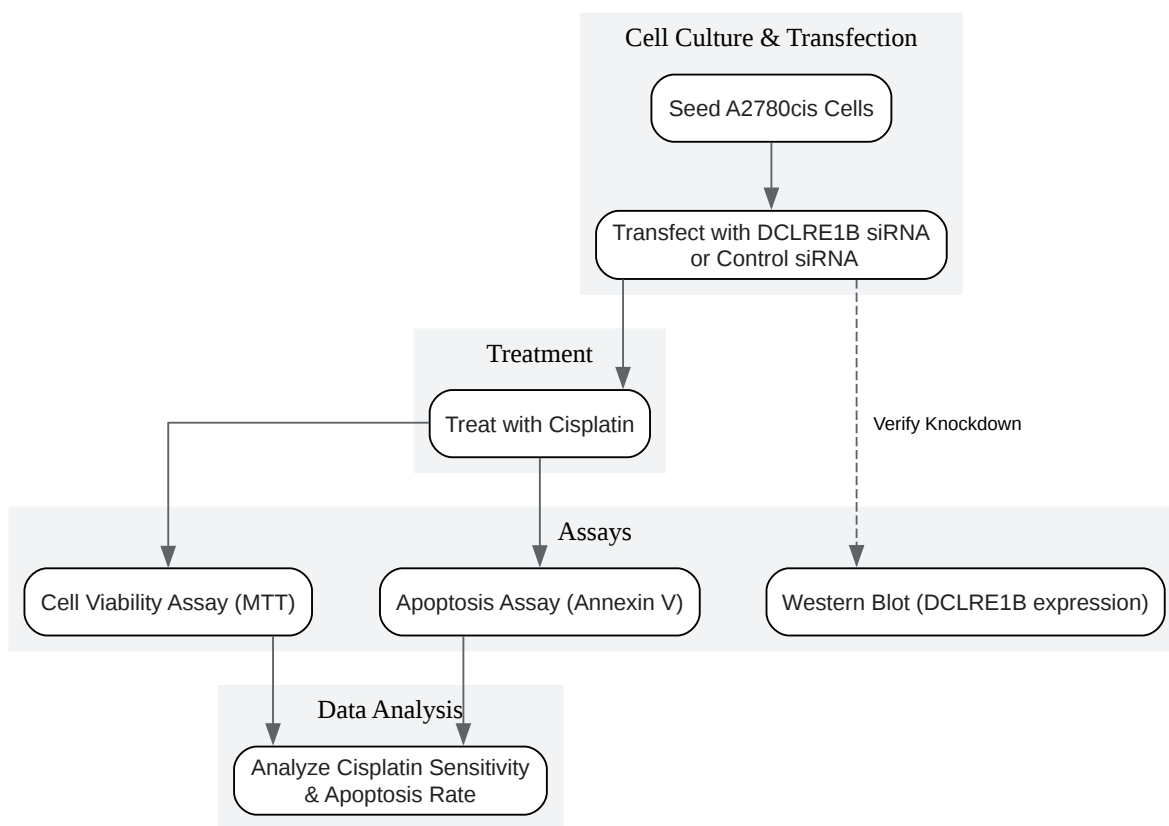
- Transfected A2780cis cell lysates
- RIPA buffer with protease and phosphatase inhibitors
- BCA Protein Assay Kit
- SDS-PAGE gels
- PVDF membrane
- Transfer buffer
- Blocking buffer (e.g., 5% non-fat dry milk in TBST)
- Primary antibody against DCLRE1B
- Loading control primary antibody (e.g., β -actin or GAPDH)
- HRP-conjugated secondary antibody
- Chemiluminescent substrate (ECL)
- Imaging system

Procedure:

- Cell Lysis: After 48-72 hours of transfection, wash the cells with ice-cold PBS and lyse them in RIPA buffer. Scrape the cells and collect the lysate.

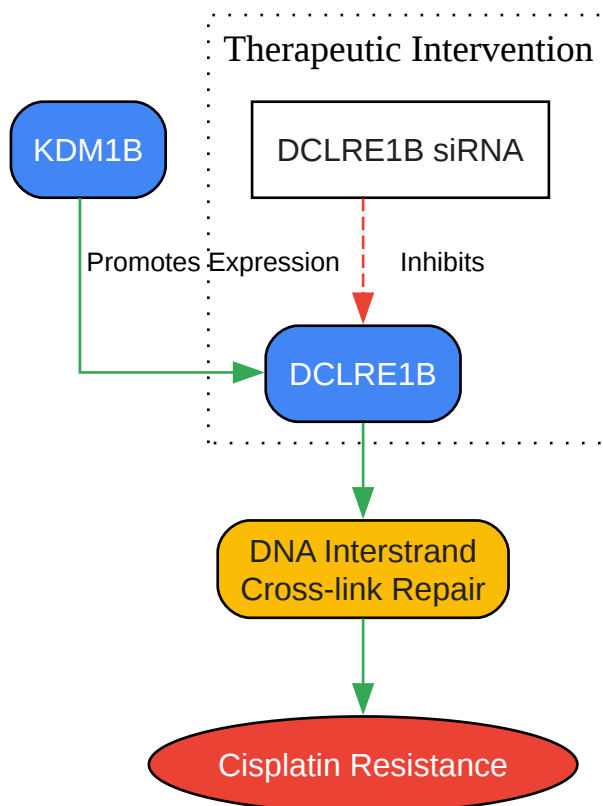
- **Protein Quantification:** Determine the protein concentration of each lysate using a BCA protein assay.
- **Sample Preparation:** Mix equal amounts of protein (e.g., 20-30 μg) with Laemmli sample buffer and boil for 5 minutes.
- **SDS-PAGE:** Load the samples onto an SDS-PAGE gel and run the electrophoresis to separate the proteins by size.
- **Protein Transfer:** Transfer the separated proteins from the gel to a PVDF membrane.
- **Blocking:** Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
- **Primary Antibody Incubation:** Incubate the membrane with the primary antibody against DCLRE1B (at the manufacturer's recommended dilution) overnight at 4°C with gentle agitation.
- **Washing:** Wash the membrane three times with TBST for 5-10 minutes each.
- **Secondary Antibody Incubation:** Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
- **Washing:** Repeat the washing step as in step 8.
- **Detection:** Add the chemiluminescent substrate to the membrane and detect the signal using an imaging system.
- **Analysis:** Analyze the band intensities to confirm the reduction in DCLRE1B protein levels in the siRNA-treated samples compared to the controls. Re-probe the membrane with a loading control antibody to ensure equal protein loading.

Visualizations



[Click to download full resolution via product page](#)

Caption: Experimental workflow for studying DCLRE1B's role in cisplatin sensitivity.



[Click to download full resolution via product page](#)

Caption: KDM1B-DCLRE1B signaling pathway in cisplatin resistance.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. [creative-bioarray.com](https://www.creative-bioarray.com) [[creative-bioarray.com](https://www.creative-bioarray.com)]
- 2. DCLRE1B promotes tumor progression and predicts immunotherapy response through METTL3-mediated m6A modification in pancreatic cancer - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/31111111/)]
- 3. Promotion of Cell Death in Cisplatin-Resistant Ovarian Cancer Cells through KDM1B-DCLRE1B Modulation - PubMed [[pubmed.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/31111111/)]

- [4. Promotion of Cell Death in Cisplatin-Resistant Ovarian Cancer Cells through KDM1B-DCLRE1B Modulation - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [5. ccr.cancer.gov \[ccr.cancer.gov\]](#)
- [6. MTT assay protocol | Abcam \[abcam.com\]](#)
- To cite this document: BenchChem. [Application Notes and Protocols: Investigating Cisplatin Sensitivity in Ovarian Cancer Using DCLRE1B siRNA]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b15607018/docs#application-notes-and-protocols-investigating-cisplatin-sensitivity-in-ovarian-cancer-using-dclre1b-sirna>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

[Contact our Ph.D. Support Team for a compatibility check](#)

